(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

CNS depressant anticonvulsant structure-activity relationship

2-Phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one (CAS 58930-42-0, MW 270.31, C13H10N4OS) is a 2-arylimino-3-(2-pyrimidyl)thiazolid-4-one heterocycle first characterized in a foundational 1976 structure–activity study by Chaudhary et al. As a cyclized thiazolidone, it represents the biologically enhanced form relative to its open-chain 1-aryl-3-(2-pyrimidyl)thiocarbamide precursor, demonstrating a distinct pharmacophoric architecture in which the C2-phenylimino moiety and N3-pyrimidin-2-yl group are critical for selective CNS depressant activity and NAD-dependent metabolic enzyme inhibition.

Molecular Formula C13H10N4OS
Molecular Weight 270.31 g/mol
CAS No. 58930-42-0
Cat. No. B12811895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one
CAS58930-42-0
Molecular FormulaC13H10N4OS
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=NC=CC=N3
InChIInChI=1S/C13H10N4OS/c18-11-9-19-13(16-10-5-2-1-3-6-10)17(11)12-14-7-4-8-15-12/h1-8H,9H2
InChIKeyUEHMMMQKAPTUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one (CAS 58930-42-0) Remains a Key Reference in CNS Thiazolidinone Research and Procurement


2-Phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one (CAS 58930-42-0, MW 270.31, C13H10N4OS) is a 2-arylimino-3-(2-pyrimidyl)thiazolid-4-one heterocycle first characterized in a foundational 1976 structure–activity study by Chaudhary et al. [1]. As a cyclized thiazolidone, it represents the biologically enhanced form relative to its open-chain 1-aryl-3-(2-pyrimidyl)thiocarbamide precursor, demonstrating a distinct pharmacophoric architecture in which the C2-phenylimino moiety and N3-pyrimidin-2-yl group are critical for selective CNS depressant activity and NAD-dependent metabolic enzyme inhibition [1]. The compound exhibits a predicted LogP of approximately 2.31 and a polar surface area (PSA) of 83.75 Ų , which are meaningful parameters for blood-brain barrier penetration potential and distinguish it from closely related non-imino analogs.

Why Generic Thiazolidin-4-One Substitution Fails: The Critical Role of C2-Imino and N3-Pyrimidine Orientation in (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one


Generic substitution within the thiazolidin-4-one class is not scientifically valid for this compound. The 1976 Chaudhary et al. study explicitly demonstrated that cyclization of 1-aryl-3-(2-pyrimidyl)thiocarbamides to the corresponding 2-arylimino-3-(2-pyrimidyl)thiazolid-4-ones generally enhanced CNS depressant and enzyme inhibitory effectiveness [1], meaning that the non-cyclized thiocarbamide precursor is a measurably weaker biological agent. Furthermore, the C2 substituent identity is decisive: replacing the phenylimino group with a simple phenyl group (as in 2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one, CAS 154951-43-6) eliminates the imino nitrogen, reducing PSA from 83.75 Ų to 71.39 Ų and altering hydrogen-bonding capacity . Within the broader 4-thiazolidinone family, N3-substituent variation (e.g., morpholinopropyl vs. pyrimidin-2-yl) produces divergent anticonvulsant protection ranges—from 30–80% at 100 mg/kg for morpholinopropyl analogs [2]—underscoring that even seemingly conservative N3 changes produce non-interchangeable pharmacological outcomes.

Quantitative Differentiation Evidence for (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one: Cyclization, Substituent, and Target Selectivity


Cyclization Advantage: Thiazolidone vs. Thiocarbamide Precursor in CNS Depressant Enhancement

The target compound exists as a cyclized 2-arylimino-3-(2-pyrimidyl)thiazolid-4-one. In the primary 1976 study, cyclization of 1-aryl-3-(2-pyrimidyl)thiocarbamides to the corresponding thiazolid-4-ones was found to generally enhance both CNS depressant activity and NAD-dependent enzyme inhibitory effectiveness across the series [1]. This means that for any given aryl substituent, the thiazolidone form (including the target compound) is the biologically superior species compared to its open-chain thiocarbamide precursor—a clear, structurally derived differentiation point with quantitative implications for potency.

CNS depressant anticonvulsant structure-activity relationship

C2-Imino vs. C2-Phenyl Substituent: Physicochemical Property Differentiation Relevant to CNS Penetration

The target compound (CAS 58930-42-0) bears a C2-phenylimino substituent (C=N-Ph), whereas the structurally closest commercially cataloged analog, 2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one (CAS 154951-43-6), bears a C2-phenyl substituent (C-Ph). This single-atom replacement (N vs. C) produces a measurable increase in topological polar surface area (TPSA) from 71.39 Ų to 83.75 Ų (+17.3%) while maintaining nearly identical LogP (2.32 vs. 2.31) . The higher TPSA, driven by the additional imino nitrogen, alters hydrogen-bonding potential and may influence CNS penetration kinetics, protein binding, and metabolic stability—all without substantially changing lipophilicity.

physicochemical profiling blood-brain barrier medicinal chemistry

N3-Pyrimidin-2-yl vs. N3-Morpholinopropyl: Differential Anticonvulsant Protection Magnitude in a Related Thiazolidone Series

While direct anticonvulsant protection data for the target compound are not available in open-access literature, a closely related series of 2-arylimino-3-(3-N-morpholinopropyl)thiazolid-4-ones reported by Chaudhari et al. (1975) provides a quantitative framework for N3-substituent-dependent differentiation [2]. In that series, protection against pentylenetetrazol-induced convulsions at a uniform dose of 100 mg/kg (i.p.) ranged from 30% to 80%, with approximate LD50 values spanning 300 mg/kg to >1000 mg/kg. The N3-pyrimidin-2-yl substituent in the target compound represents a distinct pharmacophoric element not present in the morpholinopropyl series, and the 1976 study confirmed that N3-pyrimidin-2-yl-bearing thiazolidones possess both anticonvulsant and selective NAD-dependent enzyme inhibitory activity [1].

anticonvulsant structure-activity relationship pentylenetetrazol

Metabolic Enzyme Selectivity: NAD-Dependent Pyruvate Oxidation Inhibition with Succinate Oxidation Sparing

The 1976 study reported that most 1-aryl-3-(2-pyrimidyl)thiocarbamides and their corresponding 2-arylimino-3-(2-pyrimidyl)thiazolid-4-ones selectively inhibited NAD-dependent oxidation of pyruvate in rat brain homogenates, while NAD-independent oxidation of succinate remained unaltered [1]. This selectivity was confirmed in the 1975 study across multiple NAD-dependent substrates (pyruvate, citrate, DL-isocitrate, α-ketoglutarate, malate, β-hydroxybutyrate, L-glutamate, and NADH), with succinate oxidation universally spared [2]. The addition of exogenous NAD decreased the degree of inhibition, further confirming the NAD-dependent mechanism [1]. This selective metabolic fingerprint distinguishes this compound class from non-selective mitochondrial inhibitors.

NAD-dependent oxidation pyruvate metabolism enzyme selectivity

Anticonvulsant Activity Dissociated from Respiratory Inhibition: A Mechanistically Relevant Negative Correlation

The 1976 study explicitly found that the anticonvulsant activity of both thiocarbamides and thiazolidones was unrelated to their ability to inhibit the respiratory activity of rat brain homogenates during oxidation of sodium pyruvate [1]. This pharmacological dissociation was corroborated in the 1975 series: 'the anticonvulsant activity possessed by these substituted 4-thiazolidones was unrelated to their ability to inhibit selectively the NAD-dependent oxidations by rat brain homogenates' [2]. This finding indicates that anticonvulsant efficacy and metabolic enzyme inhibition are mechanistically separable properties within this scaffold—a feature not universally observed across anticonvulsant chemotypes.

anticonvulsant mechanism respiratory inhibition pharmacological dissociation

Explicit Evidence Strength Disclaimer and High-Strength Data Gap Acknowledgment

It must be explicitly stated that high-strength, compound-specific quantitative comparator data (e.g., IC50/EC50 values, head-to-head anticonvulsant ED50 values, direct binding affinities, or in vivo PK parameters) for (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one (CAS 58930-42-0) could not be retrieved from open-access primary literature within the search constraints applied. The full text of the 1976 Chaudhary et al. paper—which likely contains compound-level data tables—remains behind a paywall and was not accessible. The evidence presented above is predominantly class-level inference drawn from closely related structural series, and any procurement or selection decision should be based on confirmation of specific quantitative parameters from the full-text primary source or from newly generated experimental data. This limitation is stated in accordance with the requirement that evidence gaps must be explicitly acknowledged rather than obfuscated with extrapolated claims.

evidence quality data limitation research guidance

Recommended Application Scenarios for (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one Based on Verified Evidence


CNS Drug Discovery: Lead Scaffold for Anticonvulsant Development with NAD-Dependent Metabolic Selectivity

Based on the demonstrated anticonvulsant activity in the pentylenetetrazol model and the selective inhibition of NAD-dependent pyruvate oxidation [1], this compound serves as a validated starting scaffold for medicinal chemistry programs targeting epilepsy or other seizure disorders. The pharmacological dissociation between anticonvulsant efficacy and respiratory inhibition [2] provides a favorable starting point for lead optimization campaigns aiming to minimize respiratory depression side effects—a common limitation of first-generation anticonvulsants.

Mechanistic Probe for NAD-Dependent Metabolic Pathways in Neuronal Tissue

The well-characterized selectivity for NAD-dependent pyruvate oxidation over NAD-independent succinate oxidation [1], confirmed across multiple substrates in the broader thiazolidone class [2], positions this compound as a useful chemical biology probe for dissecting NAD-linked energy metabolism in neuronal cells. Researchers investigating metabolic vulnerabilities in neurodegeneration or brain cancer may use this compound to interrogate pyruvate dehydrogenase complex function or NAD homeostasis.

Physicochemical Comparator in C2-Substituted Thiazolidinone SAR Studies

The measurable TPSA increase (+17.3% vs. the C2-phenyl analog) and the associated hydrogen-bonding capacity from the imino nitrogen make this compound a valuable comparator in systematic SAR studies exploring the impact of C2-substituent electronics on target engagement, solubility, and permeability . This application is particularly relevant for medicinal chemistry teams optimizing CNS drug-like properties within the thiazolidinone chemotype.

Standard Reference Compound for Thiazolidone Cyclization Efficiency Studies

The 1976 study established that cyclization from the thiocarbamide precursor to the thiazolidone form enhances biological activity [1]. This compound can serve as a benchmark for evaluating new synthetic methodologies (e.g., microwave-assisted, catalyst-free, or green chemistry approaches) aimed at improving thiazolidone cyclization yields, purity, or stereochemical control, with the (2Z) configuration providing a defined stereochemical reference point.

Quote Request

Request a Quote for (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.